molecular formula C22H45N3 B1673223 Hexedine CAS No. 5980-31-4

Hexedine

Cat. No. B1673223
CAS RN: 5980-31-4
M. Wt: 351.6 g/mol
InChI Key: MSJBLPVXRJMJSY-UHFFFAOYSA-N
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Description

Hexetidine is a broad-spectrum antimicrobial agent commonly used in both veterinary and human medicine. It is known for its antibacterial, antifungal, and antiviral properties. Hexetidine is often used as a topical antiseptic for disinfection and prevention of infections in the oral and vaginal mucosa .

Scientific Research Applications

Hexetidine has a wide range of scientific research applications, including:

Mechanism of Action

Hexetidine exerts its antimicrobial effects by competing with vitamin B1 (thiamine), which is essential for microbial growth. This competition inhibits the growth of bacteria, fungi, and yeasts, effectively reducing infection and promoting healing .

Preparation Methods

Hexetidine can be synthesized through various chemical routes. One common method involves the reaction of 1,3-bis(2-ethylhexyl)-5-methylhexahydropyrimidin-5-amine with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Hexetidine undergoes several types of chemical reactions, including:

    Oxidation: Hexetidine can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert hexetidine into its reduced forms.

    Substitution: Hexetidine can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Hexetidine is often compared with other antimicrobial agents such as chlorhexidine and povidone-iodine. While all three compounds have broad-spectrum antimicrobial properties, hexetidine is unique in its specific mechanism of action and its effectiveness in certain applications. Similar compounds include:

Hexetidine’s uniqueness lies in its specific interaction with vitamin B1, making it particularly effective in certain clinical settings .

properties

IUPAC Name

2,6-bis(2-ethylhexyl)-7a-methyl-1,3,5,7-tetrahydroimidazo[1,5-c]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N3/c1-6-10-12-20(8-3)14-23-16-22(5)17-24(19-25(22)18-23)15-21(9-4)13-11-7-2/h20-21H,6-19H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJBLPVXRJMJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1CC2(CN(CN2C1)CC(CC)CCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863669
Record name 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5980-31-4
Record name Hexedine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005980314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXEDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Bis(2-ethylhexyl)-7a-methylhexahydro-1H-imidazo[1,5-c]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXEDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRE2528Y9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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